

Toxicological Profile of Sodium Monofluoroacetate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Fluoroacetate

Cat. No.: B1212596

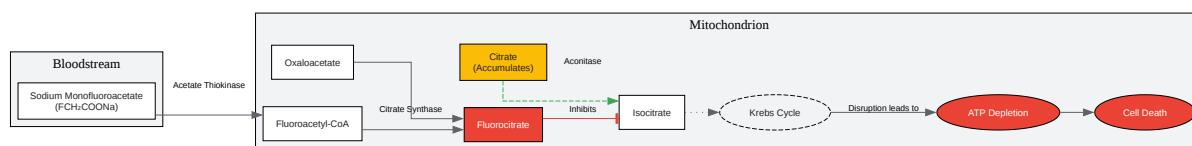
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

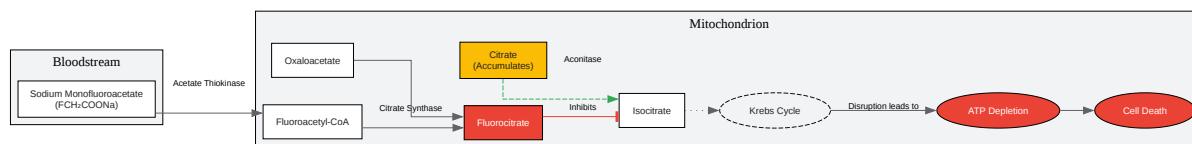
This technical guide provides a comprehensive overview of the toxicological profile of sodium monofluoroacetate (Compound 1080), a potent metabolic poison. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and toxicology.

Executive Summary

Sodium monofluoroacetate is a highly toxic organofluorine compound that exerts its effects by disrupting cellular respiration. Following ingestion, it is metabolized to fluorocitrate, which inhibits the Krebs cycle, leading to energy deprivation and cell death. This guide details the compound's mechanism of action, pharmacokinetic properties, and acute toxicity. It also provides an overview of established experimental protocols for toxicological assessment and analytical detection.


Mechanism of Action

The toxicity of sodium monofluoroacetate stems from a process known as "lethal synthesis."
[1] It is not toxic in itself but is converted in the body into a toxic metabolite.


- Conversion to Fluoroacetyl-CoA: Once absorbed, sodium monofluoroacetate is converted to fluoroacetyl-CoA by the enzyme acetate thiokinase in the mitochondria.[2]

- Formation of Fluorocitrate: Fluoroacetyl-CoA then condenses with oxaloacetate, a reaction catalyzed by citrate synthase, to form fluorocitrate.[3][4]
- Inhibition of Aconitase: Fluorocitrate is a potent competitive inhibitor of the enzyme aconitase, a key enzyme in the Krebs (citric acid) cycle.[1][5] This inhibition blocks the conversion of citrate to isocitrate, leading to a buildup of citrate in the tissues and a halt in the Krebs cycle.[3][4]
- Energy Deprivation: The disruption of the Krebs cycle prevents the production of ATP, the primary energy currency of the cell, leading to cellular energy deprivation and ultimately cell death.[6] The heart and central nervous system are particularly vulnerable to this energy depletion.[7]

► DOT Script for Mechanism of Action

[Click to download full resolution via product page](#)

[Click to download full resolution via product page](#)

Caption: Mechanism of sodium monofluoroacetate toxicity.

Pharmacokinetics

Absorption

Sodium monofluoroacetate is rapidly and extensively absorbed following oral ingestion.[2] It can also be absorbed through inhalation and via cuts or abrasions in the skin.[3]

Distribution

Following absorption, the compound is distributed throughout the body.

Metabolism

As previously described, the primary metabolic pathway involves the conversion to fluoroacetyl-CoA and subsequently to fluorocitrate.[2]

Excretion

Sodium monofluoroacetate and its metabolites are primarily excreted in the urine. The elimination half-life varies between species. For instance, in sheep, the plasma elimination half-life is approximately 10.8 hours, while in goats, it is 5.4 hours.[5] In rabbits administered a sublethal dose, the plasma half-life was found to be 1.1 hours.[8]

Quantitative Toxicological Data

The acute toxicity of sodium monofluoroacetate varies significantly across different species. The following tables summarize the available LD50 (median lethal dose) data.

Table 1: Acute Oral LD50 Values in Mammals

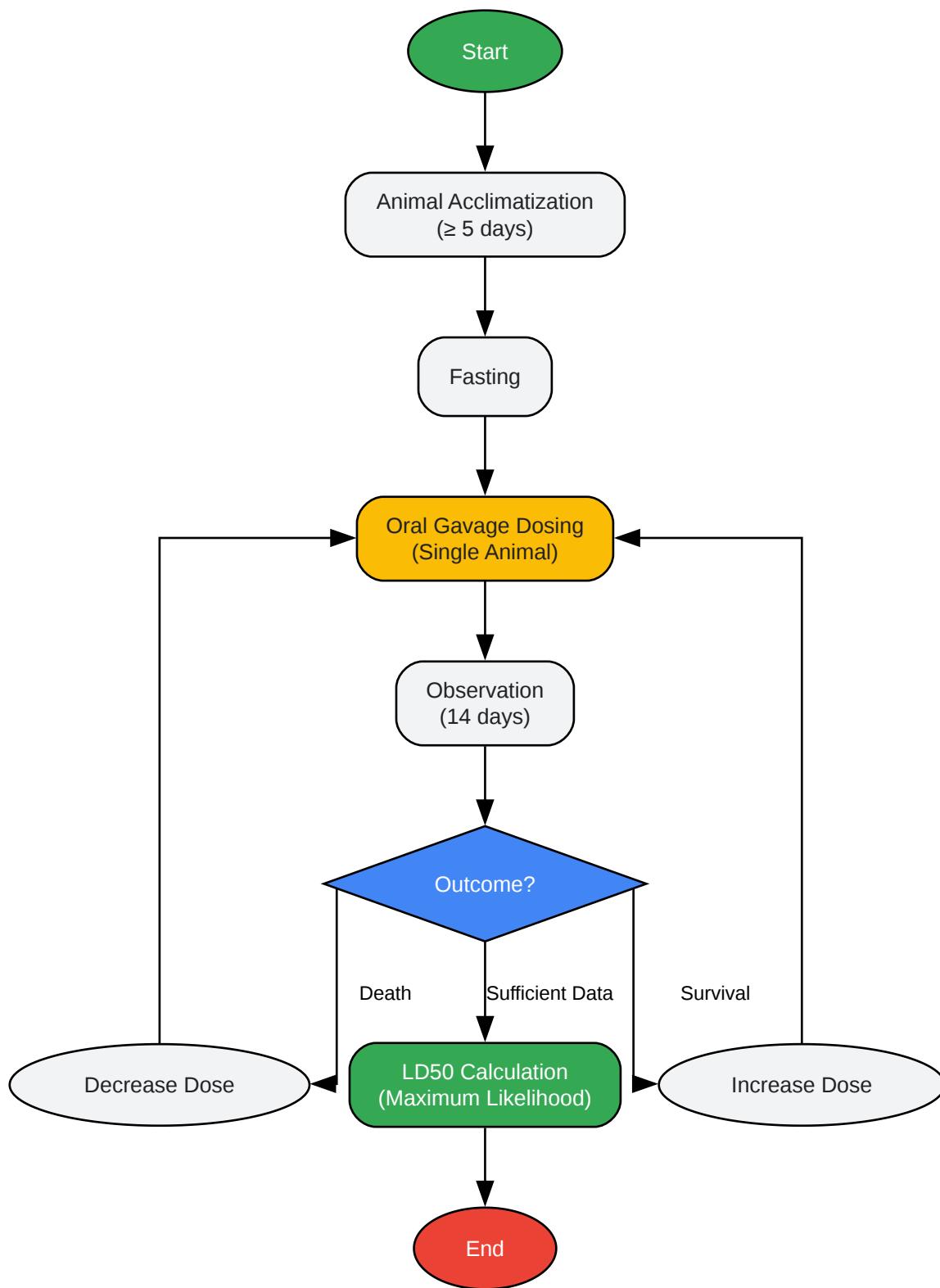
Species	LD50 (mg/kg)	Reference(s)
Coyote	0.1	[9]
Cotton Rat	0.1	[9]
Dog	0.1	[10]
Cat	0.28 - 0.3	[3][10]
Fox	0.2	[10]
Mule Deer	0.27 - 0.90	[3]
Rat	0.22	[9]
Striped Skunk	1	[9]
Raccoon	1.1	[9]
Human	2 - 10	[9]
Deermouse sp.	4	[9]
House Mouse	8.30	[3]
Virginia Opossum	41.61	[9]

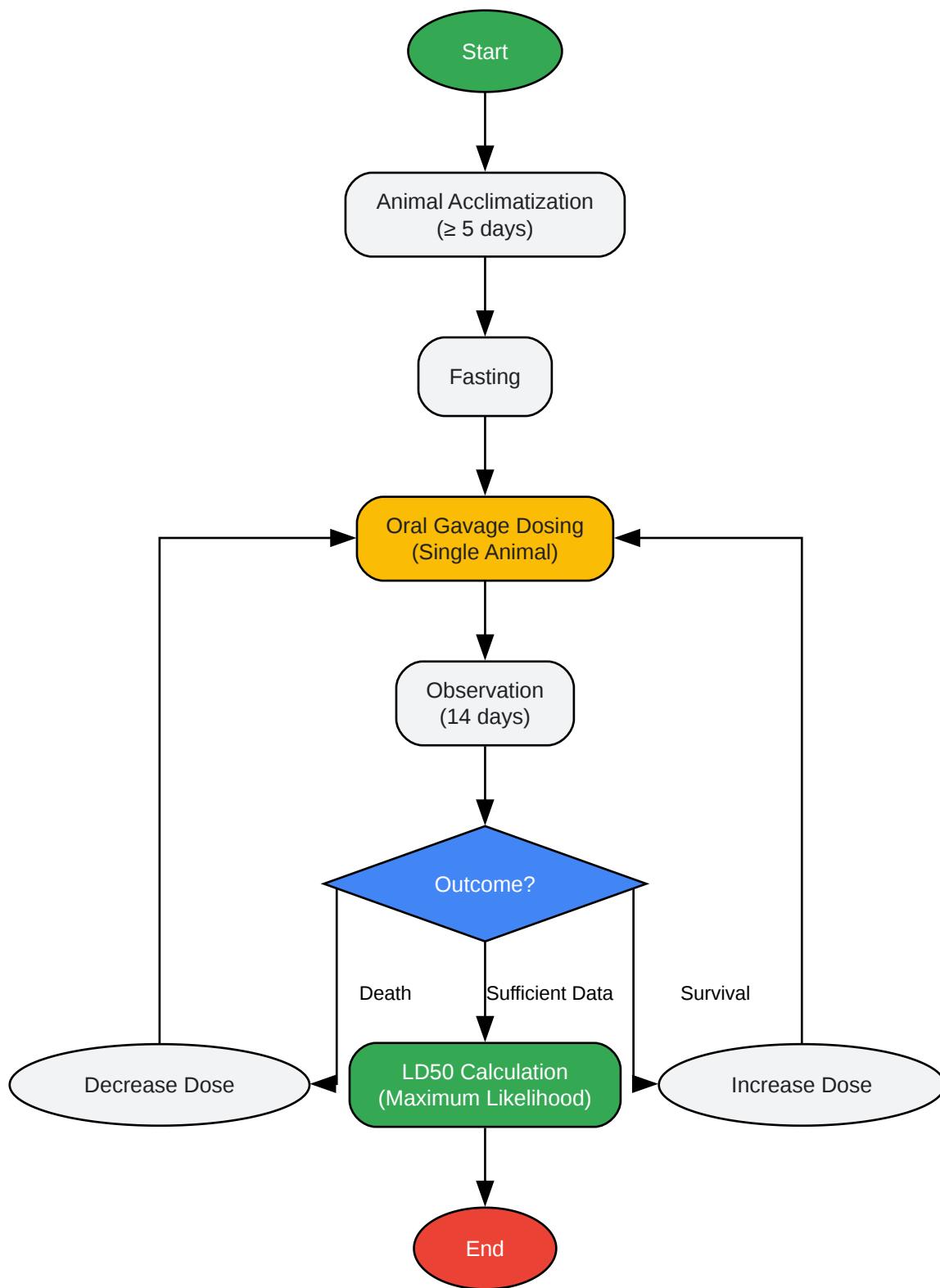
Table 2: Acute Oral LD50 Values in Birds

Species	LD50 (mg/kg)	Reference(s)
Black-billed Magpie	1.0	[9]
Mallard	9.1	[9]
Black Vulture	15	[9]

Table 3: Acute Dermal LD50 Values

Species	LD50 (mg/kg)	Reference(s)
Rabbit (male)	277	[9]
Rabbit (female)	324	[9]


Experimental Protocols


Acute Oral Toxicity (LD50) Determination (Based on OECD Guideline 425)

This protocol outlines the Up-and-Down Procedure for determining the acute oral LD50.

- Animal Selection: Healthy, young adult rats (typically females) of a standard laboratory strain are used. Animals are acclimatized to laboratory conditions for at least 5 days.[4]
- Housing and Feeding: Animals are housed in individual cages with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory diet and water are provided ad libitum, with fasting (food, not water) for a specified period before dosing.[11][12]
- Dose Preparation: The test substance is dissolved or suspended in a suitable vehicle (e.g., water). The concentration is adjusted to provide the desired dose in a volume that does not exceed 1 mL/100g of body weight for aqueous solutions.[3]
- Administration: The test substance is administered as a single dose by oral gavage.[12]
- Dose Progression: The test begins with a dose estimated to be just below the LD50. Animals are dosed sequentially. If an animal survives, the next animal receives a higher dose. If an animal dies, the next receives a lower dose. The dose progression factor is typically 3.2.[11]
- Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, behavior, convulsions), and body weight changes for at least 14 days.[4][11]
- Data Analysis: The LD50 is calculated using the maximum likelihood method based on the outcomes (survival or death) at each dose level.[13]

► DOT Script for Acute Oral Toxicity Workflow

[Click to download full resolution via product page](#)

[Click to download full resolution via product page](#)

Caption: Workflow for acute oral toxicity (LD50) determination.

Pharmacokinetic Study in Rabbits

- Animal Model: New Zealand White rabbits are commonly used.[14]
- Dosing: A sublethal dose (e.g., 0.1 mg/kg) is administered orally.[14]
- Sample Collection: Blood samples are collected at predetermined time points (e.g., pre-dose, and at various intervals post-dose) from an ear vein.[15]
- Tissue Collection: At the end of the study, animals are euthanized, and tissues (e.g., liver, kidney, muscle) are collected.[8]
- Sample Preparation and Analysis: Blood is centrifuged to obtain plasma. Tissues are homogenized. Sodium monofluoroacetate concentrations in plasma and tissue homogenates are determined using a validated analytical method such as GC-MS or LC-MS/MS.[7][16]
- Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), and elimination half-life ($t^{1/2}$).[14]

Aconitase Activity Inhibition Assay

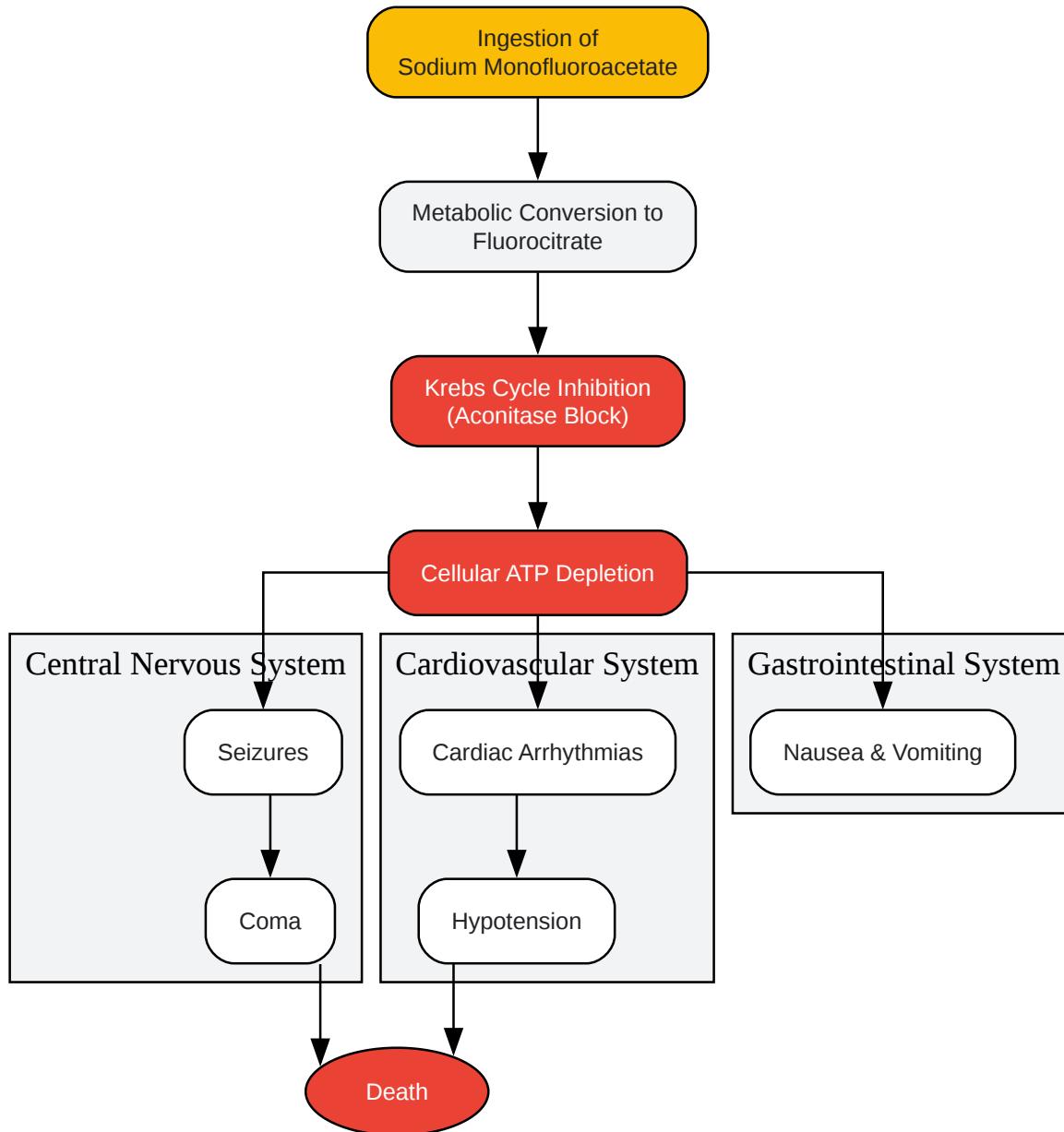
- Enzyme Preparation: Aconitase can be obtained from bovine heart mitochondria or commercially available kits.[17][18]
- Assay Principle: The assay measures the conversion of citrate to isocitrate by aconitase. The isocitrate produced is then used as a substrate by isocitrate dehydrogenase, which reduces NADP⁺ to NADPH. The increase in NADPH is monitored spectrophotometrically at 340 nm. [18]
- Inhibition Study: The assay is performed in the presence and absence of fluorocitrate (the active metabolite of sodium monofluoroacetate). The inhibition of aconitase activity is determined by comparing the rate of NADPH formation in the presence of the inhibitor to the control.[19]

Analytical Methods for Detection in Biological Samples

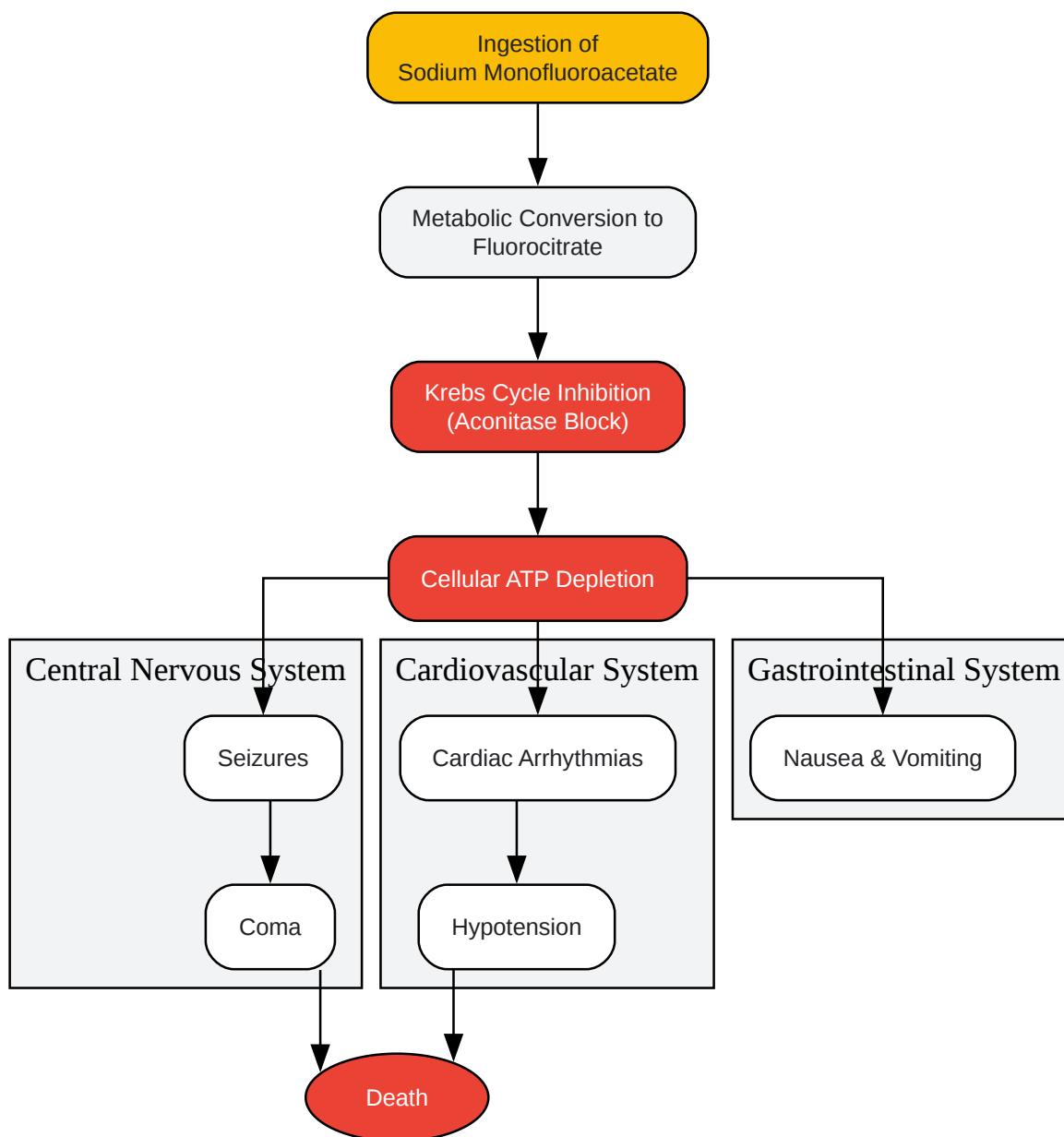
- Extraction: Sodium monofluoroacetate is extracted from the biological matrix (e.g., blood, tissue homogenate) using a suitable solvent such as acetone/water.[7]
- Derivatization: The extracted compound is derivatized to a more volatile form suitable for GC analysis. A common derivatizing agent is pentafluorobenzyl bromide.[7]
- Cleanup: The derivatized extract is cleaned up using solid-phase extraction (e.g., with a Florisil column) to remove interfering substances.[7]
- GC-MS Analysis: The cleaned-up extract is injected into the GC-MS system for separation and detection. The mass spectrometer is operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.[20]
- Sample Preparation: Tissues are homogenized, and proteins are precipitated (e.g., with acetonitrile).[2]
- Chromatographic Separation: The extract is injected into an LC system equipped with a suitable column (e.g., a C18 or HILIC column) for separation of the analyte from matrix components.[21]
- MS/MS Detection: The eluent from the LC column is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode, where a specific precursor ion is selected and fragmented, and a specific product ion is monitored for quantification.[16] This provides high selectivity and sensitivity.

Clinical Manifestations and Treatment of Poisoning Clinical Signs

Symptoms of sodium monofluoroacetate poisoning in humans typically appear within 30 minutes to 3 hours after exposure and include nausea, vomiting, abdominal pain, sweating, confusion, and agitation.[1] In severe cases, cardiac arrhythmias, hypotension, seizures, and coma can occur, often leading to death.[1]


Treatment

There is no specific antidote for sodium monofluoroacetate poisoning.[1] Treatment is primarily supportive and symptomatic, including gastric lavage, administration of activated


charcoal, and management of seizures and cardiac abnormalities.[22]

Logical Relationships of Toxic Effects

► DOT Script for Toxic Effects Relationship

[Click to download full resolution via product page](#)

[Click to download full resolution via product page](#)

Caption: Logical relationship of toxic effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. escholarship.org [escholarship.org]
- 3. researchgate.net [researchgate.net]
- 4. Acute Toxicity Studies - Study Design of OECD Guideline 425: Acute oral toxicity – up and down procedure - Tox Lab [toxlab.co]
- 5. fda.gov [fda.gov]
- 6. umwelt-online.de [umwelt-online.de]
- 7. Determination of sodium fluoroacetate (Compound 1080) in biological tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Persistence of sodium monofluoroacetate in rabbits and risk to non-target species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. oecd.org [oecd.org]
- 10. researchgate.net [researchgate.net]
- 11. Acute Toxicity by OECD Guidelines | PPTX [slideshare.net]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. The pharmacokinetics of sodium monofluoroacetate (1080) in rabbits [agris.fao.org]
- 15. daikinchemicals.com [daikinchemicals.com]
- 16. Extensive evaluation of a new LC-MS-MS method to quantify monofluoroacetate toxin in the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The reaction of fluorocitrate with aconitase and the crystal structure of the enzyme-inhibitor complex - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. Fluorocitrate inhibition of aconitate hydratase and the tricarboxylate carrier of rat liver mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Determination of fluoroacetic acid in water and biological samples by GC-FID and GC-MS in combination with solid-phase microextraction [pubmed.ncbi.nlm.nih.gov]
- 21. sciex.com [sciex.com]

- 22. Determination of Fluoroacetate in Poisoning Induced Blood by On-Line GPC-GC-MS with Derivatization [qikan.cmes.org]
- To cite this document: BenchChem. [Toxicological Profile of Sodium Monofluoroacetate: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1212596#toxicological-profile-of-sodium-monofluoroacetate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com